molecular formula C9H17N3 B13548849 2-[2-(Butan-2-yl)-1h-imidazol-4-yl]ethan-1-amine

2-[2-(Butan-2-yl)-1h-imidazol-4-yl]ethan-1-amine

Cat. No.: B13548849
M. Wt: 167.25 g/mol
InChI Key: KCWWIBBJYFAVBA-UHFFFAOYSA-N
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Description

2-[2-(Butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine is a chemical compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.

    Alkylation: The imidazole ring is then alkylated with butan-2-yl halide under basic conditions to introduce the butan-2-yl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound, potentially altering the imidazole ring or the butan-2-yl group.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-[2-(Butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[2-(Butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing their activity. The compound may also interact with cellular receptors, modulating signaling pathways and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Propan-2-yl)-1H-imidazol-4-yl]ethan-1-amine
  • 2-[2-(Methyl)-1H-imidazol-4-yl]ethan-1-amine
  • 2-[2-(Ethyl)-1H-imidazol-4-yl]ethan-1-amine

Uniqueness

2-[2-(Butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine is unique due to the presence of the butan-2-yl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2-(2-butan-2-yl-1H-imidazol-5-yl)ethanamine

InChI

InChI=1S/C9H17N3/c1-3-7(2)9-11-6-8(12-9)4-5-10/h6-7H,3-5,10H2,1-2H3,(H,11,12)

InChI Key

KCWWIBBJYFAVBA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC=C(N1)CCN

Origin of Product

United States

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